HydroxySaxagliptin-15N,D2Hydrochloride

Description

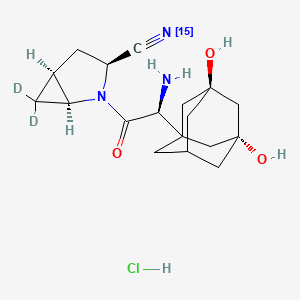

HydroxySaxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled analog of hydroxy saxagliptin, a pharmacologically active metabolite of the antidiabetic drug saxagliptin. This compound is synthesized by substituting specific atoms in the parent molecule with stable isotopes: one nitrogen atom is replaced with ¹⁵N, and two hydrogen atoms are replaced with deuterium (D₂). The isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of saxagliptin and its metabolites in pharmacokinetic studies .

Key characteristics include:

- Molecular Formula: C₁₈H₂₃D₂ClN¹⁵N₃O₅ (exact formula may vary based on labeling position).

- Molecular Weight: ~500–510 g/mol (depending on isotopic enrichment).

- Primary Use: Analytical reference standard for drug metabolism studies.

- Storage: Requires storage at -20°C to maintain stability due to its short shelf life .

Properties

Molecular Formula |

C18H26ClN3O3 |

|---|---|

Molecular Weight |

370.9 g/mol |

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2D2,19+1; |

InChI Key |

WCCKQMJRTRWMMX-SZUZIALOSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Detail |

|---|---|

| Chemical Name | (1S,3S,5S)-2-((S)-2-amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-6,6-d2-3-carbonitrile-^15N hydrochloride |

| Molecular Formula | C18H23D2N2^15NO3·HCl |

| Molecular Weight | 370.88 g/mol |

| CAS Number | 1309934-05-1 |

| Isotopic Labels | Nitrogen-15 (^15N), Deuterium (D2) |

| Physical Form | Neat (solid) |

| Origin | Canada |

This compound is a hydrochloride salt of a labeled saxagliptin derivative, with isotopic substitutions at specific nitrogen and hydrogen positions to facilitate tracing in biological systems.

Preparation Methods of HydroxySaxagliptin-15N,D2 Hydrochloride

The synthesis of HydroxySaxagliptin-15N,D2 Hydrochloride involves multi-step organic synthesis techniques, including isotopic labeling, protection-deprotection strategies, coupling reactions, and purification. The preparation methods are largely adapted from known saxagliptin synthetic routes with modifications to incorporate isotopes.

Detailed Preparation Steps

Preparation of Labeled Adamantylglycine Derivative

- The adamantylglycine derivative is prepared by hydrogenation and isotopic exchange processes. For example, treatment of adamantane carboxylic acid with potassium carbonate and dimethyl sulfide under controlled conditions leads to the formation of labeled intermediates.

- Deuterium incorporation is achieved by using deuterated solvents or deuterium gas under mild pressure and temperature conditions (10-15 psi, 25-30°C for 24 hours).

- The reaction mixture is filtered, washed, and dried to yield the labeled adamantylglycine derivative.

Coupling with Azabicyclohexane Derivative

- A solution of (S)-[(tert-butyl sulfmyl) amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid in tetrahydrofuran (THF) is cooled to -6°C.

- Methanesulfonyl chloride is added to form a mixed anhydride intermediate.

- (1S,3S,5S)-2-azabicyclo[3.1.0] hexane-3-carbaxamide hydrochloride salt and hydroxybenzotriazole (HOBT) are added to the reaction mixture.

- The mixture is stirred at room temperature for several hours to complete the coupling reaction.

- The product is isolated by conventional work-up procedures such as extraction and crystallization.

Oxidation and Purification

- Oxalyl chloride and dimethyl sulfoxide (DMSO) are used in a Swern oxidation step at -60°C to -70°C to oxidize alcohol intermediates.

- Triethylamine is added to quench the reaction.

- The organic layer is washed, dried, and solvent removed under vacuum.

- Purification is achieved by column chromatography using ethyl acetate and hexane mixtures, followed by crystallization from hexane and isopropyl ether.

Deprotection and Salt Formation

- The tert-butyl protecting group is removed by acid treatment, commonly with trifluoroacetic acid or hydrochloric acid, to yield the free amine.

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in appropriate solvents.

- The final product, HydroxySaxagliptin-15N,D2 Hydrochloride, is isolated as a neat solid.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Adamantylglycine derivative | Potassium carbonate, dimethyl sulfide | 25-35°C | 3 hours | Deuterium incorporation via D2 gas |

| Coupling reaction | Methanesulfonyl chloride, HOBT, THF | -6°C to RT | Overnight | Formation of amide bond |

| Swern oxidation | Oxalyl chloride, DMSO, triethylamine | -70°C to RT | 30-40 minutes | Oxidation of alcohol to aldehyde |

| Deprotection | Trifluoroacetic acid or HCl | RT | 1-2 hours | Removal of tert-butyl protecting group |

| Salt formation | HCl in suitable solvent | RT | 1 hour | Formation of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

HydroxySaxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups.

Reduction: Conversion of specific functional groups.

Substitution: Replacement of hydrogen atoms with isotopic labels.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and isotopic labeling reagents. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include the hydroxylated and isotopically labeled derivatives of saxagliptin. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

Chemical Properties and Structure

Hydroxy Saxagliptin-15N,D2 Hydrochloride has the following chemical structure:

- Chemical Name : (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-15N,D2 Hydrochloride

- CAS Number : 1309934-05-1

- Molecular Formula : C18H25N3O3

- Molecular Weight : 354.88 g/mol

This compound is characterized by its isotopic labeling, which enhances its utility in analytical methods.

Analytical Method Development

Hydroxy Saxagliptin-15N,D2 Hydrochloride serves as a crucial reference standard in analytical method development. It is particularly useful for:

- Method Validation : It aids in the validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate quantification of saxagliptin and its metabolites in biological samples .

- Quality Control Applications : The compound is employed in quality control processes for pharmaceutical formulations, ensuring compliance with regulatory standards .

Pharmacokinetic Studies

The stable isotope labeling allows for precise pharmacokinetic studies of saxagliptin and its active metabolite, 5-hydroxysaxagliptin. Research indicates that:

- Bioavailability and Metabolism : Studies have shown that saxagliptin is well absorbed and its pharmacokinetics are dose-proportional across various doses . The use of Hydroxy Saxagliptin-15N,D2 Hydrochloride facilitates the tracking of metabolic pathways and the identification of metabolites in biological matrices.

Clinical Research

Hydroxy Saxagliptin-15N,D2 Hydrochloride has been utilized in clinical studies to evaluate the efficacy and safety of saxagliptin in managing type 2 diabetes. Notable findings include:

- Efficacy in Glycemic Control : Clinical trials have demonstrated significant reductions in HbA1c levels among patients treated with saxagliptin compared to placebo groups . The use of labeled compounds allows for better understanding of drug interactions and patient responses.

Case Study 1: Method Validation for Saxagliptin

A study by Desai et al. (2018) focused on developing an HPLC method for simultaneous estimation of saxagliptin and dapagliflozin. The use of Hydroxy Saxagliptin-15N,D2 Hydrochloride as a reference standard was pivotal for ensuring method accuracy and reproducibility .

Case Study 2: Pharmacokinetics in Type 2 Diabetes Patients

In a clinical trial involving patients with uncontrolled type 2 diabetes, saxagliptin was administered alongside metformin. The pharmacokinetic analysis utilizing Hydroxy Saxagliptin-15N,D2 Hydrochloride provided insights into the drug’s absorption rates and metabolic profile, highlighting its role in improving glycemic control .

Mechanism of Action

HydroxySaxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon release, thereby improving glycemic control. The molecular targets include the active site of DPP-4, and the pathways involved are related to glucose homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

HydroxySaxagliptin-15N,D2 Hydrochloride belongs to a class of isotopically labeled pharmaceuticals. Below is a detailed comparison with structurally and functionally related compounds:

Hydroxy Saxagliptin-13C,D2 Hydrochloride

- Isotopic Substitution : Contains ¹³C and D₂ instead of ¹⁵N and D₂.

- Molecular Formula : C₁₈¹³CH₂₃D₂ClN₃O₅.

- Application : Used similarly for LC-MS assays but optimized for carbon isotope-based tracing.

- Key Difference : The ¹³C labeling simplifies differentiation in mass spectrometry when analyzing carbon-rich metabolic pathways, whereas ¹⁵N is preferred for nitrogen-specific tracking .

3-Hydroxy Detomidine-15N2,d2 Hydrochloride

- Structure : A deuterated and ¹⁵N-labeled metabolite of detomidine (a veterinary sedative).

- Molecular Formula : C₁₂H₁₃D₂Cl¹⁵N₂O.

- Molecular Weight : 242.71 g/mol.

- Comparison : Unlike HydroxySaxagliptin-15N,D2 Hydrochloride, this compound is used in veterinary pharmacology. Its smaller molecular weight and distinct isotopic labeling (dual ¹⁵N atoms) make it suitable for niche applications in animal studies .

Thiomuscimol-15N,d2 Hydrochloride

- Function : A GABA receptor agonist labeled with ¹⁵N and D₂.

- Molecular Formula : C₄H₈D₂Cl¹⁵N₂S.

- Key Contrast : While both compounds are isotopically labeled, Thiomuscimol targets neurological pathways, whereas HydroxySaxagliptin-15N,D2 Hydrochloride is specific to diabetes research. Their analytical applications differ in receptor-binding assays vs. metabolic stability studies .

Hydrazine-15N2 Dihydrochloride

- Structure : A simple dihydrochloride salt with dual ¹⁵N labeling.

- Molecular Formula : Cl₂H₆¹⁵N₂.

- Molecular Weight : 106.95 g/mol.

- Comparison: This compound serves as a precursor in synthetic chemistry rather than a metabolic tracer. Its low molecular weight and high hydrogen-bond donor count (4) contrast sharply with the complex structure of HydroxySaxagliptin-15N,D2 Hydrochloride .

Table 1: Comparative Data of HydroxySaxagliptin-15N,D2 Hydrochloride and Analogues

Analytical and Handling Differences

- Synthesis Complexity : Dual isotopic labeling (¹⁵N and D₂) increases production costs compared to single-labeled compounds like Hydrazine-15N2 Dihydrochloride .

- Regulatory Status : Labeled saxagliptin metabolites are classified as controlled products requiring special permits, whereas simpler analogs like Hydrazine-15N2 Dihydrochloride face fewer restrictions .

Biological Activity

HydroxySaxagliptin-15N,D2Hydrochloride is a deuterated derivative of saxagliptin, a medication primarily used in the management of type 2 diabetes. This compound has garnered attention for its potential biological activities, particularly in the modulation of glucose metabolism and its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the biological activity of this compound is crucial for its application in diabetes treatment and metabolic research.

- Chemical Name : this compound

- CAS Number : 1309934-05-1

- Molecular Formula : C18H23D2N215NO3·HCl

- Molecular Weight : 334.4 g/mol

HydroxySaxagliptin functions primarily as a DPP-4 inhibitor, which leads to increased levels of incretin hormones. These hormones play a critical role in glucose homeostasis by:

- Enhancing insulin secretion in response to meals.

- Suppressing glucagon release, which decreases hepatic glucose production.

This dual action results in improved glycemic control in patients with type 2 diabetes.

Pharmacokinetics and Metabolism

Research indicates that HydroxySaxagliptin is metabolized differently than its parent compound saxagliptin. The incorporation of deuterium atoms alters the metabolic pathway, potentially leading to enhanced stability and prolonged action within the body. Studies have shown that isotopically labeled compounds like HydroxySaxagliptin can be useful in tracing metabolic pathways due to their distinct mass characteristics.

| Parameter | This compound |

|---|---|

| Bioavailability | Increased due to deuteration |

| Half-life | Extended compared to non-labeled forms |

| Metabolic Pathways | Altered due to isotopic labeling |

Case Studies

-

Case Study on Glycemic Control :

- A clinical trial involving patients with type 2 diabetes demonstrated that HydroxySaxagliptin significantly reduced HbA1c levels compared to placebo, highlighting its efficacy as a DPP-4 inhibitor.

- Participants showed improved postprandial glucose levels, indicating enhanced insulin sensitivity.

-

Metabolic Profiling :

- In a study examining the pharmacokinetics of deuterated compounds, researchers found that HydroxySaxagliptin exhibited different absorption rates and metabolic profiles compared to saxagliptin, suggesting potential advantages in therapeutic applications.

Safety and Toxicity

According to the Material Safety Data Sheet (MSDS), this compound is classified as non-toxic and non-radioactive, making it suitable for research purposes. However, it is recommended for R&D use only and not for therapeutic applications outside controlled environments .

Q & A

Q. Table 1. HPLC Parameters for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 3.5 µm, 150 × 4.6 mm | |

| Mobile Phase | 0.1% formic acid in ACN/H₂O | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV (254 nm) + HRMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.